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Core Research Findings

This study investigated the noncovalent interactions in the phenyl vinyl ether (PVE)–methanol complex

using a multi-spectroscopic approach combined with quantum-chemical calculations [1]. The research aimed

to identify the preferred binding site of methanol to the PVE molecule, which presents three competing

docking sites [1].

The following table summarizes the experimentally observed isomers and their key spectroscopic signatures:

Isomer
Name

Binding Motif Population Observed By Key Experimental Evidence

OH∙∙∙O Methanol O-H
bonded to ether

oxygen

Major
isomer

FTIR & Rotational
Spectroscopy [1]

Strong red-shift of O-H stretch
(Δν~ -60 cm⁻¹); Definitive

rotational constants [1]

OH∙∙∙π
(Phenyl)

Methanol O-H

bonded to phenyl
ring π-system

Minor

isomer

Rotational

Spectroscopy only
[1]

Distinct set of rotational

constants [1]

OH∙∙∙π
(Vinyl)

Methanol O-H
bonded to vinyl

Not
observed

- (Calculations
show it is less

-
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Isomer
Name

Binding Motif Population Observed By Key Experimental Evidence

group π-system stable) [1]

Experimental Protocols & Methodologies

The experimental strength of this study lies in its multi-spectroscopic approach, conducted on isolated

molecular aggregates in a molecular beam to allow direct comparison with gas-phase calculations [1]. The

following diagram illustrates the workflow for identifying the isomers:

PVE + MeOH Mixture

Supersonic Expansion
(Molecular Beam)

FTIR Spectroscopy Chirped-Pulse Microwave
(Rotational) Spectroscopy IR/UV & UV/IR/UV Spectroscopy

Quantum-Chemical
Calculations

Vibrational Shift DataRotational Constant Data Isomer-Specific Data

Major

Confirms
OH∙∙∙O Isomer

Minor

Confirms
OH∙∙∙π(Phenyl) Isomer
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Experimental workflow for isomer identification.

Detailed Methodologies

FTIR Spectroscopy: Used a pulsed supersonic expansion synchronized with a Bruker IFS 66 v/s
spectrometer to record vibrational spectra in the O-H stretching region, identifying the major isomer

based on its red-shifted O-H stretch [1].
IR/UV and UV/IR/UV Spectroscopy: Conducted in a molecular beam apparatus with a time-of-flight

mass spectrometer, employing tunable laser systems for isomer-specific detection and confirmation
that the OH∙∙∙O structure is dominant in the electronically excited (S₁) state [1].

Rotational (CP-FTMW) Spectroscopy: Performed using a chirped-pulse Fourier transform
microwave spectrometer (2–8 GHz) to provide precise rotational constants for the ground-state

isomers, enabling unambiguous structural determination and revealing the minor OH∙∙∙π(phenyl)
isomer [1].

Quantitative Data for Theory Benchmarking

The study highlights that correctly predicting the energetic order of these isomers is challenging for theory.

The following table compares calculated binding energies and O-H stretching frequency shifts with

experimental values:

Computational
Method

OH∙∙∙O
Isomer
Energy
(cm⁻¹)

OH∙∙∙π
(Phenyl)
Isomer
Energy
(cm⁻¹)

OH∙∙∙π
(Vinyl)
Isomer
Energy
(cm⁻¹)

Predicted Order
Agrees with
Experiment?

Experiment
(Reference)

0 (by
definition)

+~70 (less
stable)

Not
observed

OH∙∙∙O >
OH∙∙∙π(Phenyl) >
OH∙∙∙π(Vinyl)

—

| LCCSD(T0)-F12 (Sophisticated coupled cluster) | 0 | +~70 | +~150 | OH∙∙∙O > OH∙∙∙π(Phenyl) >

OH∙∙∙π(Vinyl) | Yes | | DFT-D3 (Dispersion-corrected DFT) | 0 | - (Lower energy) | - | OH∙∙∙π(Phenyl) >

OH∙∙∙O | No | | Other DFT/SCS-CC2 (Various methods) | — | — | — | Incorrect | No |
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Conclusion and Significance

This research established the PVE–methanol complex as a benchmark system for quantum chemistry,

demonstrating that only high-level local coupled cluster methods like LCCSD(T0)-F12 could correctly

predict the subtle energetic balance between hydrogen bonding and dispersion interactions [1]. The study

provides:

Quantitative experimental data on isomer structures and energetics.
A challenging test case for evaluating theoretical methods.

Methodologies for analyzing complex molecular interactions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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